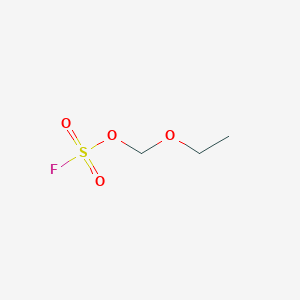![molecular formula C11H22N2O B14306611 3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile CAS No. 111965-44-7](/img/structure/B14306611.png)
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile is an organic compound with the molecular formula C11H22N2O It is a nitrile derivative that features a dimethylamino group attached to a hexyl chain, which is further connected to a propanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-(dimethylamino)hexanol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of target proteins and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)propanenitrile
- 6-(Dimethylamino)hexanol
- 3-Chloropropanenitrile
Comparison
3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile is unique due to the presence of both a dimethylamino group and a nitrile group connected through a hexyl chain. This structural feature allows for a diverse range of chemical reactions and interactions compared to similar compounds. For example, 3-(dimethylamino)propanenitrile lacks the hexyl chain, which limits its reactivity and potential applications. Similarly, 6-(dimethylamino)hexanol does not contain the nitrile group, reducing its versatility in chemical synthesis.
Propiedades
Número CAS |
111965-44-7 |
|---|---|
Fórmula molecular |
C11H22N2O |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
3-[6-(dimethylamino)hexoxy]propanenitrile |
InChI |
InChI=1S/C11H22N2O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12/h3-7,9-11H2,1-2H3 |
Clave InChI |
LUDIGURWWKDZSF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCCOCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)

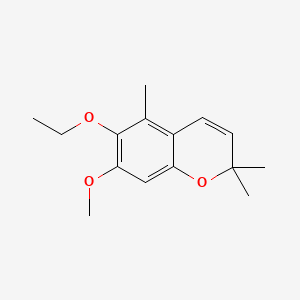
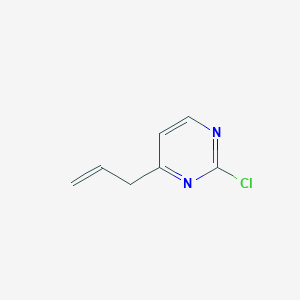
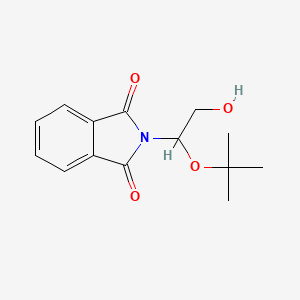

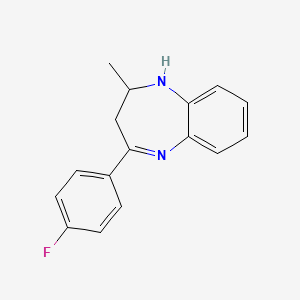
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
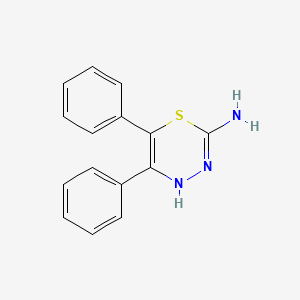
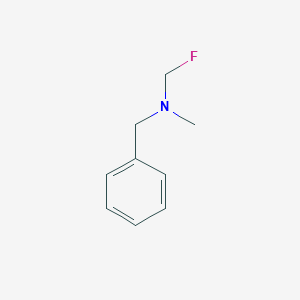
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
